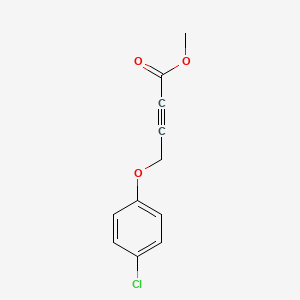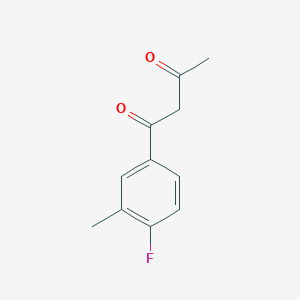
Xanthine, 3-hydroxy-7-methyl-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of xanthine derivatives, including 3-hydroxy-7-methylxanthine acetate, typically involves the modification of the xanthine scaffold. One common method is the classical synthesis using polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent . Another approach involves the use of zinc chloride/phosphoryl chloride to produce xanthines in better yield and with shorter reaction times . Industrial production methods often employ microwave heating to enhance reaction efficiency .
化学反応の分析
Xanthine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of xanthine can lead to the formation of uric acid .
科学的研究の応用
Xanthine, 3-hydroxy-7-methyl-, acetate has numerous scientific research applications. In chemistry, it serves as a precursor for the synthesis of other biologically active compounds . In biology and medicine, it is studied for its potential as a bronchodilator and stimulant . Additionally, xanthine derivatives are investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties . In industry, these compounds are used in the development of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of xanthine derivatives involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) levels . This results in the activation of protein kinase A (PKA), which in turn inhibits the synthesis of inflammatory mediators like TNF-α and leukotrienes . Xanthine derivatives also antagonize adenosine receptors, contributing to their stimulant effects on the central nervous system .
類似化合物との比較
Xanthine, 3-hydroxy-7-methyl-, acetate can be compared with other xanthine derivatives such as caffeine, theobromine, and theophylline . While all these compounds share a similar purine base structure, they differ in their specific functional groups and pharmacological effects. For instance, caffeine is a more potent central nervous system stimulant compared to theobromine and theophylline . The unique acetate group in 3-hydroxy-7-methylxanthine acetate may confer distinct pharmacokinetic properties, making it a valuable compound for further research .
特性
CAS番号 |
34618-16-1 |
|---|---|
分子式 |
C8H8N4O4 |
分子量 |
224.17 g/mol |
IUPAC名 |
(7-methyl-2,6-dioxopurin-3-yl) acetate |
InChI |
InChI=1S/C8H8N4O4/c1-4(13)16-12-6-5(11(2)3-9-6)7(14)10-8(12)15/h3H,1-2H3,(H,10,14,15) |
InChIキー |
OVUHDTLUVPEZOZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)ON1C2=C(C(=O)NC1=O)N(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


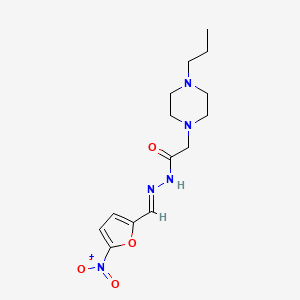
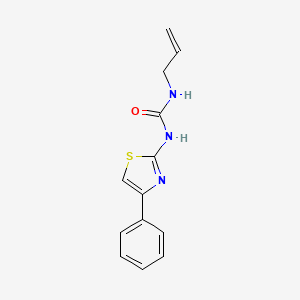
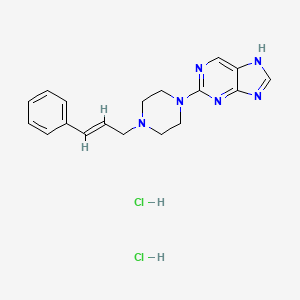

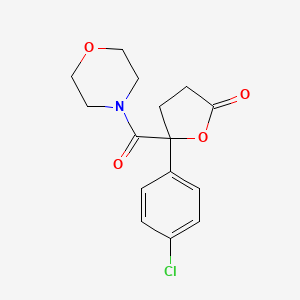
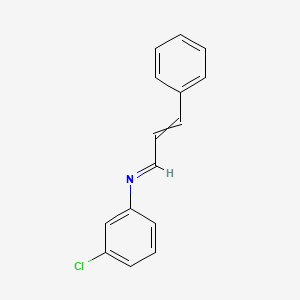
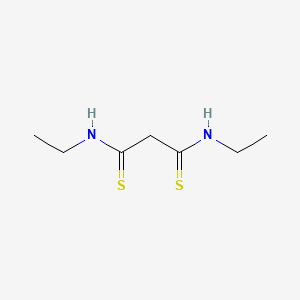
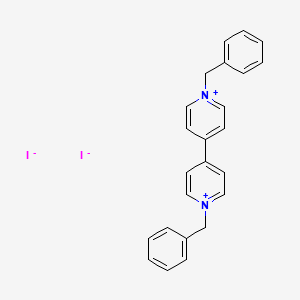
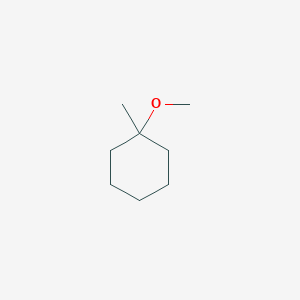
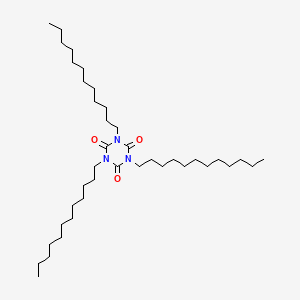
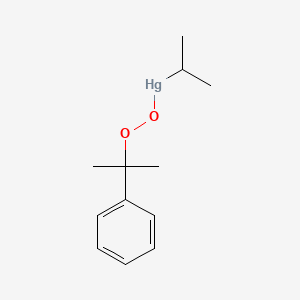
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
